Antitrypanosomal Activity: Dehydrobruceine B Is ~900-Fold Less Potent Than Bruceine B Against T. evansi
In a direct head-to-head comparison within the same study, dehydrobruceine B was approximately 900 times less active than its parent compound bruceine B against Trypanosoma evansi trypomastigotes. While bruceine B exhibited an IC₅₀ in the range of 2.9–17.8 nM, comparable to standard trypanocidal drugs diminazene aceturate (IC₅₀ = 8.8 nM) and suramin (IC₅₀ = 43.2 nM), dehydrobruceine B was essentially inactive by comparison [1]. This fold-difference was attributed to the absence of the diosphenol moiety in ring A and modifications at the C-15 side chain, establishing a clear SAR threshold that makes DHB unsuitable as a substitute for bruceine B in antitrypanosomal applications [1].
| Evidence Dimension | In vitro antitrypanosomal IC₅₀ against T. evansi trypomastigotes |
|---|---|
| Target Compound Data | Dehydrobruceine B: ~900-fold less active than bruceine B (exact IC₅₀ not determinable due to lack of dose-response plateau at tested concentrations) |
| Comparator Or Baseline | Bruceine B: IC₅₀ = 2.9–17.8 nM; diminazene aceturate: IC₅₀ = 8.8 nM; suramin: IC₅₀ = 43.2 nM |
| Quantified Difference | Dehydrobruceine B is approximately 900-fold less active than bruceine B |
| Conditions | In vitro culture of T. evansi trypomastigotes; 15 C-20 quassinoids tested simultaneously under identical assay conditions (Bawm et al., 2008) |
Why This Matters
A researcher seeking antitrypanosomal activity must avoid dehydrobruceine B and select bruceine B or brusatol instead; the 900-fold potency gap makes DHB functionally irrelevant for this target.
- [1] Bawm S, Matsuura H, Elkhateeb A, Nabeta K, Subeki, Nonaka N, Oku Y, Katakura K. In vitro antitrypanosomal activities of quassinoid compounds from the fruits of a medicinal plant, Brucea javanica. Vet Parasitol. 2008 Dec 20;158(4):288-94. doi:10.1016/j.vetpar.2008.09.021. PMID:18986767. View Source
